molecular formula C6H10N4O B1613020 Histidinamide, D- CAS No. 891787-99-8

Histidinamide, D-

Cat. No.: B1613020
CAS No.: 891787-99-8
M. Wt: 154.17 g/mol
InChI Key: UMMQVDUMUMBTAV-RXMQYKEDSA-N
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Description

Histidinamide, D- is an amidated derivative of the amino acid histidine. It is known for its role in various biological processes and its potential therapeutic applications. Histidinamide, D- is particularly interesting due to its ability to chelate metal ions, which makes it useful in mitigating oxidative stress and cytotoxicity induced by metal ions such as copper .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histidinamide, D- can be synthesized through the amidation of histidine. The process typically involves the reaction of histidine with an amide-forming reagent under controlled conditions. One common method is to use carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of histidinamide, D- may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Histidinamide, D- undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, particularly copper ions, which can mitigate oxidative stress.

    Oxidation and Reduction: Histidinamide, D- can participate in redox reactions due to the presence of the imidazole ring in its structure.

Common Reagents and Conditions:

    Chelation: Copper sulfate (CuSO₄) is commonly used to study the chelation properties of histidinamide, D-.

    Oxidation: Hydrogen peroxide (H₂O₂) can be used as an oxidizing agent in reactions involving histidinamide, D-.

Major Products:

    Chelation: The major product is a stable histidinamide-copper complex.

    Oxidation: Oxidation of histidinamide, D- can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

Histidinamide, D- has several scientific research applications:

Mechanism of Action

The mechanism by which histidinamide, D- exerts its effects involves its ability to chelate metal ions. By binding to metal ions such as copper, histidinamide, D- prevents the catalysis of reactive oxygen species (ROS) production, thereby reducing oxidative stress and cytotoxicity. The imidazole ring in histidinamide, D- plays a crucial role in this chelation process .

Comparison with Similar Compounds

    Histidine: The parent amino acid from which histidinamide, D- is derived.

    Cysteinamide: Another amidated amino acid with metal chelation properties.

    Aspartic Acid: An amino acid with chelation capabilities, though less potent than histidinamide, D-.

Comparison: Histidinamide, D- is unique in its strong chelation ability and its effectiveness in reducing copper ion-induced oxidative stress compared to similar compounds like cysteinamide and aspartic acid. While cysteinamide also shows high chelation activity, it does not provide the same level of cytoprotection as histidinamide, D- .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQVDUMUMBTAV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891787-99-8
Record name Histidinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891787998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HISTIDINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K00MEB6427
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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